Prednicarbate
Vue d'ensemble
Description
Le prédnicarbate est un corticostéroïde synthétique utilisé principalement comme médicament topique pour traiter les affections cutanées inflammatoires telles que la dermatite atopique. Il s'agit d'un dérivé non halogéné, diester de la prednisolone, qui lui confère un rapport bénéfice-risque favorable, un faible potentiel d'atrophie cutanée et une action anti-inflammatoire élevée .
Mécanisme D'action
Target of Action
Prednicarbate primarily targets cytoplasmic receptors within cells . These receptors are specific to corticosteroids, a class of drugs to which this compound belongs . The compound’s action is particularly associated with the inhibition of the interleukin 1-alpha cytokine within keratinocytes . IL-1a is also found in fibroblasts, where it is responsible for proliferation, collagenase induction, and IL-6 synthesis, which are related to skin thickness .
Mode of Action
This compound, like other corticosteroids, diffuses across cell membranes and forms complexes with specific cytoplasmic receptors . These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes . This process results in the anti-inflammatory effects of topical corticosteroids .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the inhibition of early processes such as edema, fibrin deposition, capillary dilation, movement of phagocytes into the area, and phagocytic activities . These anti-inflammatory effects are achieved through the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins .
Pharmacokinetics
Topical corticosteroids like this compound are absorbed percutaneously . The extent of absorption is dependent on several factors, including the integrity of the epidermis (intact vs. abraded skin), the formulation of the drug, the age of the patient, and the use of occlusive dressings .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of early inflammatory processes such as edema, fibrin deposition, capillary dilation, and the movement and activity of phagocytes . Later processes, such as capillary production, collagen deposition, and keloid formation, are also inhibited by corticosteroids .
Action Environment
Additionally, the age of the patient can influence the drug’s action, with percutaneous absorption of topical steroids increased in neonates (especially preterm neonates), infants, and young children .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le prédnicarbate est synthétisé par une série de réactions chimiques à partir de la prednisolone. Le processus implique l'estérification de la prednisolone avec du chloroformiate d'éthyle pour former l'ester carbonate-17-éthylique. Ceci est suivi par l'estérification du groupe hydroxyle-21 avec de l'acide propionique pour former le produit final .
Méthodes de production industrielle : La production industrielle du prédnicarbate implique la préparation de pâtes émulsifiables et de nanoémulsions. La pâte émulsifiable est préparée en utilisant du pegoxol-7-stéarate comme émulsifiant, avec une agitation à faible vitesse pour garantir une performance de revêtement élevée et une stabilité à haute température . Les nanoémulsions sont produites en utilisant des techniques d'homogénéisation à haute pression, qui comprennent la microfluidisation et les homogénéisateurs à piston .
Analyse Des Réactions Chimiques
Types de réactions : Le prédnicarbate subit diverses réactions chimiques, notamment la décomposition thermique et les interactions avec les excipients. Des techniques d'analyse thermique telles que la calorimétrie différentielle à balayage (DSC) et la thermogravimétrie (TG) ont été utilisées pour étudier son comportement thermique .
Réactifs et conditions courants : La décomposition thermique du prédnicarbate implique l'élimination du groupe carbonate lié au carbone 17, conduisant à la formation d'une double liaison entre le carbone 17 et le carbone 16 . La présence d'excipients tels que le stéarate de glycéryle peut accélérer la réaction de décomposition .
Principaux produits formés : Le principal produit formé lors de la décomposition thermique du prédnicarbate est un composé avec une double liaison entre le carbone 17 et le carbone 16, résultant de l'élimination du groupe carbonate .
Applications de la recherche scientifique
Le prédnicarbate a été largement étudié pour ses applications en dermatologie. Il est utilisé pour traiter les manifestations inflammatoires et prurigineuses des dermatoses sensibles aux corticostéroïdes, telles que la dermatite atopique . Son rapport bénéfice-risque favorable et son faible potentiel d'atrophie cutanée en font une alternative idéale pour le traitement intermittent à long terme chez les enfants, les patients âgés et ceux nécessitant un traitement prolongé .
En plus de ses applications dermatologiques, le prédnicarbate a été incorporé dans des nanoparticules de lipides solides pour améliorer sa pénétration dans la peau humaine. Cette approche a montré qu'elle augmentait la pénétration du médicament de 30% par rapport aux formulations de crème traditionnelles .
Mécanisme d'action
Le prédnicarbate exerce ses effets par ses propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices. De plus, le prédnicarbate inhibe la cytokine interleukine 1-alpha dans les kératinocytes, réduisant l'inflammation et l'épaisseur de la peau .
Applications De Recherche Scientifique
Prednicarbate has been extensively studied for its applications in dermatology. It is used to treat inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis . Its favorable benefit-risk ratio and low potential for causing skin atrophy make it an ideal alternative for long-term intermittent treatment in children, elderly patients, and those requiring prolonged therapy .
In addition to its dermatological applications, this compound has been incorporated into solid lipid nanoparticles to enhance its penetration into human skin. This approach has shown to increase drug penetration by 30% compared to traditional cream formulations .
Comparaison Avec Des Composés Similaires
Le prédnicarbate est similaire en puissance à l'hydrocortisone mais a un potentiel d'atrophie cutanée inférieur . D'autres composés similaires incluent la prednisolone, l'hydrocortisone et la méthylprednisolone. L'unicité du prédnicarbate réside dans sa structure non halogénée et sa formulation diester, qui confèrent un rapport bénéfice-risque favorable et une action anti-inflammatoire élevée .
Liste des composés similaires :- Prednisolone
- Hydrocortisone
- Méthylprednisolone
Le prédnicarbate se distingue par son faible potentiel d'atrophie cutanée et sa convenance pour le traitement intermittent à long terme .
Activité Biologique
Prednicarbate is a topical corticosteroid that exhibits significant biological activity, particularly in the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This article delves into its mechanisms of action, efficacy, safety, and comparative studies with other corticosteroids.
This compound operates primarily through its interaction with glucocorticoid receptors. It exhibits anti-inflammatory , antipruritic , and vasoconstrictive properties, which are characteristic of corticosteroids. The exact mechanism is not fully elucidated; however, it is believed to involve:
- Induction of phospholipase A2 inhibitory proteins (lipocortins), which inhibit the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes .
- Binding to glucocorticoid response elements (GRE) in nuclear and mitochondrial DNA, modulating transcription factors involved in inflammatory responses and cellular differentiation .
Atopic Dermatitis
A study evaluating a 0.1% emollient cream formulation of this compound demonstrated its effectiveness in pediatric patients with atopic dermatitis. Key findings included:
- Improvement Scores : The percentage of patients achieving at least 75% clearance increased from 33% on day 8 to 78% by day 22 .
- Adverse Events : Mild to moderate adverse events were reported in 47.5% of patients, with no serious drug-related complications noted .
Another clinical trial comparing this compound ointment (0.25%) to a vehicle control showed statistically significant superiority in efficacy for treating atopic dermatitis .
Comparative Efficacy
This compound has been compared with other topical corticosteroids in terms of effectiveness and safety. A meta-analysis indicated:
- Effectiveness : this compound showed an effectiveness rate of 84.9%, compared to 69.7% for fluocortin, with fewer adverse effects (3.5% for this compound vs. 4.9% for fluocortin) .
- Cost-Effectiveness : The total expected cost per patient treated was lower for this compound, making it a more economically favorable option compared to fluocortin .
Safety Profile
Long-term studies have shown that even extensive use of this compound does not lead to significant systemic effects or suppression of the hypothalamic-pituitary-adrenal (HPA) axis. In one study involving extreme long-term application (up to 12 months), no signs of topical atrophy were observed, indicating a favorable safety profile for chronic use .
Summary of Adverse Effects
Adverse Effect | Percentage (%) |
---|---|
Mild to Moderate Events | 47.5 |
Atrophy Signs | 12 |
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXMHRZILFCKX-KAJVQRHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045502 | |
Record name | Prednicarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In common with other topical corticosteroids, prednicarbate has anti-inflammatory, antipruritic, and vasoconstrictive properties. In general, the mechanism of the anti-inflammatory activity of topical steroids is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |
Record name | Prednicarbate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
73771-04-7 | |
Record name | Prednicarbate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73771-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednicarbate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednicarbate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prednicarbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednicarbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNICARBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V901LV1K7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Prednicarbate is a synthetic, non-halogenated corticosteroid classified as having moderate to high potency. [, , ] It works by penetrating the skin and binding to glucocorticoid receptors in the cytoplasm of cells. This complex then translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. [, ] The downstream effects include suppression of inflammatory mediators, reduction in inflammatory cell infiltration, and inhibition of keratinocyte proliferation. [, , ]
A: this compound is a double ester derivative of Prednisolone. [, ] Its unique structure undergoes rapid metabolism during skin permeation, primarily to Prednisolone, its active metabolite. [, , ] This rapid conversion contributes to its potent anti-inflammatory action while minimizing systemic exposure and reducing the risk of local side effects like skin atrophy. [, , , ]
A: The molecular formula of this compound is C27H36O8, and its molecular weight is 476.57 g/mol. []
A: Yes, spectroscopic data, including 1H-NMR and mass spectrometry (MS) data, have been reported for this compound. [] Additionally, its crystal structure has been determined using synchrotron X-ray powder diffraction and density functional techniques. []
A: While this compound is generally well-tolerated, it can be incompatible with some active ingredients, such as Calcipotriol. [, ] Formulating stable combinations may require the use of specific solvents like polyoxypropylene-15 stearyl ether (PSE) and antioxidants to prevent degradation. [, ]
ANone: This section is not applicable as the provided research papers do not focus on the catalytic properties of this compound. this compound is a pharmaceutical compound primarily studied for its therapeutic applications.
ANone: The provided research papers primarily focus on experimental investigations of this compound. While computational methods could potentially offer valuable insights into its properties and behavior, the current literature lacks specific details on the application of such techniques to this compound.
A: The double-ester structure of this compound, with an ethyl carbonate at position 17 and a propionate ester at position 21, plays a crucial role in its pharmacological profile. [, ] It increases lipophilicity, facilitating skin penetration and enhancing its topical potency. [, , ] Additionally, the esters undergo rapid hydrolysis by skin esterases, leading to the formation of Prednisolone, the active metabolite. [, , ] This rapid conversion contributes to its high anti-inflammatory efficacy while minimizing systemic exposure and side effects. [, , , ]
A: Studies comparing this compound with other corticosteroids, such as betamethasone 17-valerate and mometasone furoate, demonstrate its lower potential for causing skin atrophy. [, , ] This difference is attributed to its rapid metabolism in the skin, leading to a shorter duration of action and reduced local side effects. [, ]
A: this compound is available in various formulations, including ointments, creams, and emulsions. [, ] Research indicates that the choice of vehicle influences its release and efficacy. [] For instance, incorporating this compound into nanoemulsions has been explored as a means to improve its delivery and bioavailability. [] Additionally, using specific solvents like PSE and antioxidants can enhance its stability in formulations containing incompatible ingredients. [, ]
ANone: The provided research papers do not explicitly discuss SHE (Safety, Health, and Environment) regulations related to this compound. As a pharmaceutical compound, its development, manufacturing, and distribution are subject to stringent regulatory guidelines to ensure its safety and efficacy.
A: this compound is designed for topical application and exhibits low systemic absorption. [, , ] Upon application, it undergoes rapid metabolism in the skin, primarily to Prednisolone, by skin esterases. [, , ] Further metabolism occurs in the liver, resulting in metabolites with significantly reduced glucocorticoid activity. [] Excretion primarily occurs via the kidneys. []
A: Studies have shown that even extensive topical application of this compound in both healthy individuals and patients with dermatological conditions does not lead to significant suppression of plasma cortisol levels, indicating a low risk of HPA axis suppression. [, , ]
A: Clinical trials have demonstrated the efficacy and safety of this compound in treating atopic dermatitis in both adults and children. [, , , , , ] this compound effectively relieves inflammation, reduces pruritus, and improves the overall severity of atopic dermatitis symptoms. [, , , , , ]
A: Yes, this compound has shown efficacy in treating various other dermatological conditions, including psoriasis, contact dermatitis, and other inflammatory skin disorders. [, , , , , ]
ANone: This section is not directly addressed in the provided research papers. Resistance mechanisms typically relate to antimicrobial agents, and this compound's primary mechanism of action is anti-inflammatory. While some individuals may exhibit a reduced response to corticosteroids, this is not generally considered a form of acquired resistance.
ANone: This section is not included as requested. For information on side effects, interactions, or contraindications, please refer to the drug information leaflet or consult with a healthcare professional.
A: Research exploring alternative drug delivery systems for this compound is ongoing. One approach involves incorporating this compound into nanoemulsions to potentially improve its skin penetration and bioavailability. [] This method aims to enhance its therapeutic effect while minimizing the required dose and reducing potential side effects.
ANone: The provided research papers primarily focus on the pharmacological and clinical aspects of this compound and do not delve into the investigation of specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
A: Analytical techniques for quantifying this compound typically involve chromatographic methods, such as high-performance liquid chromatography (HPLC), often coupled with suitable detection methods like UV detection. These techniques enable accurate and sensitive determination of this compound concentrations in various matrices. []
ANone: The environmental impact and degradation pathways of this compound have not been extensively studied in the provided research papers. As a pharmaceutical compound, its presence in the environment raises concerns about potential ecotoxicological effects. Further research is necessary to assess its environmental fate and potential risks.
ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the pharmacological and clinical aspects of this compound. Further research may be required to comprehensively understand these specific aspects.
A: Yes, several alternative treatments exist for conditions commonly treated with this compound, including other topical corticosteroids, calcineurin inhibitors like pimecrolimus and tacrolimus, and non-pharmacological approaches such as wet wraps and emollients. The choice of treatment depends on factors like the specific condition, severity, patient age, and individual preferences. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.